N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves the reaction of an appropriate oxalyl chloride derivative with the corresponding amine precursors. The general synthetic route can be outlined as follows:
Preparation of Oxalyl Chloride Derivative: Oxalyl chloride is reacted with a suitable thiophene derivative to form the intermediate oxalyl chloride compound.
Amine Coupling Reaction: The intermediate oxalyl chloride compound is then reacted with dimethylamine and p-toluidine under controlled conditions to yield the final oxalamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations for industrial production include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring may play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(dimethylamino)-2-(phenyl)ethyl)-N2-(p-tolyl)oxalamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(phenyl)oxalamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is unique due to the combination of its structural features, including the dimethylamino group, thiophene ring, and p-tolyl group
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-6-8-13(9-7-12)19-17(22)16(21)18-11-14(20(2)3)15-5-4-10-23-15/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODRHBYSIZMNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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